molecular formula C5H10Na2O8S2 B1606438 Disodium 1,5-dihydroxypentane-1,5-disulphonate CAS No. 7420-89-5

Disodium 1,5-dihydroxypentane-1,5-disulphonate

Cat. No. B1606438
CAS RN: 7420-89-5
M. Wt: 308.2 g/mol
InChI Key: YGZZDQOCTFVBFC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 1,5-dihydroxypentane-1,5-disulphonate (CAS number: 7420-89-5) is a chemical compound with the molecular formula C5H10Na2O8S2 . It is also known by its IUPAC name: disodium 1,5-dihydroxypentane-1,5-disulphonate .

Scientific Research Applications

Polymer Crosslinking

Glutaraldehyde bisulfite is used to crosslink polymers like polyvinyl alcohol (PVA), enhancing their properties for various applications. For instance, it has been used to create a gradient crosslinked PVA membrane with improved water resistance, flexibility, and transparency . This method involves casting a membrane of pure PVA aqueous solution followed by surface post-crosslinking processes .

Biopolymer Enhancement

The compound is also employed to improve the thermal and mechanical properties of biopolymer blends, such as those between PVA and starch . By reacting with the hydroxyl groups of these polymers, glutaraldehyde bisulfite introduces intermolecular bridges that enhance the cohesion and resistance of the blend to thermal and mechanical stress .

Adhesive Applications

Due to its ability to crosslink and enhance the properties of biopolymers, glutaraldehyde bisulfite can be used in the development of bio-based adhesives. The crosslinked PVA/starch blend, for example, shows potential for such applications due to its enhanced thermo-mechanical properties .

Membrane Technology

In membrane technology, glutaraldehyde bisulfite crosslinked membranes exhibit excellent performance characteristics. These membranes are suitable for applications in packaging and water treatment, where they provide a balance between durability and permeability .

Analytical Chemistry

Glutaraldehyde bisulfite is used in analytical methods such as differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and dynamic mechanical analysis (DMA) to observe the effects of crosslinking on polymers . This helps in understanding the changes in physical properties due to crosslinking.

Environmental Engineering

In environmental engineering, the crosslinked biopolymer membranes can be applied for water purification processes. Their improved water resistance and mechanical strength make them suitable for use in filtration and separation technologies .

Mechanism of Action

Target of Action

Glutaraldehyde bisulfite, also known as Disodium 1,5-dihydroxypentane-1,5-disulphonate or Glutaraldehyde bis(sodium bisulfite), primarily targets proteins . It is known to interact with the amino groups of proteins, particularly lysine residues . In the context of microbial cells, it has been found to target the aldehyde reductase YqhD in Escherichia coli .

Mode of Action

The compound acts as a protein cross-linking reagent . It forms cross-links between proteins, which can lead to the inactivation of enzymes or other functional proteins within a cell . This cross-linking action is believed to be the primary mechanism by which glutaraldehyde bisulfite exerts its antimicrobial effects .

Biochemical Pathways

It is known that the compound’s cross-linking action can disrupt normal cellular processes by inactivating key proteins . This can lead to cell death in microorganisms, making glutaraldehyde bisulfite an effective antimicrobial agent .

Pharmacokinetics

It is known that the compound’s effectiveness as a disinfectant and sterilizing agent is influenced by factors such as concentration and exposure time .

Result of Action

The primary result of glutaraldehyde bisulfite’s action is the inactivation of proteins within cells, leading to cell death . This makes it an effective antimicrobial agent. In addition, the compound is used as a fixative in microscopy and histology, where its cross-linking action helps to preserve the structure of biological samples .

Action Environment

The action of glutaraldehyde bisulfite is influenced by environmental factors such as pH and temperature . The compound is most effective at a pH range of 7-10 . It is soluble in water and alcohol, and is typically used in solution form .

properties

IUPAC Name

disodium;1,5-dihydroxypentane-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O8S2.2Na/c6-4(14(8,9)10)2-1-3-5(7)15(11,12)13;;/h4-7H,1-3H2,(H,8,9,10)(H,11,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZZDQOCTFVBFC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(O)S(=O)(=O)[O-])CC(O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046996
Record name 1,5-Dihydroxy-1,5-pentanedisulfonic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid, water soluble; [MSDSonline]
Record name Glutaraldehyde-sodium bisulfite
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7927
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Disodium 1,5-dihydroxypentane-1,5-disulphonate

CAS RN

7420-89-5, 28959-35-5
Record name Glutaraldehyde bisulfite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Pentanedisulfonic acid, 1,5-dihydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Dihydroxy-1,5-pentanedisulfonic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 1,5-dihydroxypentane-1,5-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Disodium 1,5-dihydroxypentane-1,5-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM 1,5-DIHYDROXYPENTANE-1,5-DISULPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3L9OLC36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 1,5-dihydroxypentane-1,5-disulphonate
Reactant of Route 2
Disodium 1,5-dihydroxypentane-1,5-disulphonate
Reactant of Route 3
Disodium 1,5-dihydroxypentane-1,5-disulphonate
Reactant of Route 4
Disodium 1,5-dihydroxypentane-1,5-disulphonate
Reactant of Route 5
Disodium 1,5-dihydroxypentane-1,5-disulphonate
Reactant of Route 6
Disodium 1,5-dihydroxypentane-1,5-disulphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.